molecular formula C15H14N2O3S B2673109 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid CAS No. 1019111-55-7

2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

Cat. No.: B2673109
CAS No.: 1019111-55-7
M. Wt: 302.35
InChI Key: XFDXXMRHDJLRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is a thiazole-carboxamide derivative characterized by a fused cyclopenta[d]thiazole core and a 4-methylbenzamido substituent. Its synthesis involves multi-step routes, often starting from cyclopenta[d]thiazole precursors modified with benzamido groups. Safety protocols emphasize handling under inert conditions, avoiding moisture, and proper ventilation due to its reactivity .

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-8-2-4-9(5-3-8)13(18)17-15-16-12-10(14(19)20)6-7-11(12)21-15/h2-5,10H,6-7H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDXXMRHDJLRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization and amidation steps, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid exhibit notable antitumor properties. For instance, benzamide derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the disruption of energy production pathways through the inhibition of succinate dehydrogenase (SDH) activity, leading to increased oxidative stress and subsequent cell death .

Anti-Diabetic Effects

There is emerging evidence supporting the role of thiazole derivatives in ameliorating insulin sensitivity and managing hyperlipidemia. Studies on related compounds have demonstrated their ability to lower serum glucose levels and improve lipid profiles in diabetic models. The anti-inflammatory and antioxidant properties of these compounds suggest they could be beneficial in treating Type 2 diabetes mellitus (T2DM) by reducing oxidative stress and inflammation associated with the disease .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and diabetes. For example, its structural analogs have been documented to inhibit tyrosinase activity, which is crucial for melanin production, indicating potential applications in dermatological treatments .

Interaction with Biological Targets

The interaction with biological targets is primarily mediated through hydrogen bonding and π-π stacking interactions, which are essential for binding affinity and specificity. This mechanism may enhance the compound's effectiveness against various biological targets, including those involved in tumor growth and metabolic regulation .

Cancer Cell Line Studies

In vitro studies have shown that this compound can significantly reduce the viability of several cancer cell lines, including breast and colon cancer cells. These studies typically measure cell viability using assays such as MTT or XTT after treatment with varying concentrations of the compound over specific time periods .

Diabetes Induction Models

Animal studies involving streptozotocin-induced diabetic rats have demonstrated that administration of this compound leads to a significant reduction in hyperglycemia and improvement in insulin sensitivity markers like HOMA-IR (Homeostasis Model Assessment of Insulin Resistance). Histopathological examinations further support its protective effects on pancreatic islets and liver tissues, indicating a restoration of normal morphology post-treatment .

Summary Table of Applications

Application AreaKey FindingsReferences
Antitumor ActivityInduces apoptosis; inhibits SDH,
Anti-Diabetic EffectsImproves insulin sensitivity; lowers blood glucose ,
Enzyme InhibitionInhibits tyrosinase; potential for dermatology,
Mechanistic InsightsInvolves hydrogen bonding; π-π interactions,

Mechanism of Action

The mechanism of action of 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analog: 2-(4-Fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid

  • Structural Difference : The fluorinated variant replaces the 4-methyl group with a 4-fluoro substituent on the benzamido moiety.
  • Impact on Properties: Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets or improve metabolic stability compared to the methyl group.
  • Synthesis : Likely follows a similar pathway to the methyl-substituted analog, with the fluorobenzoyl chloride used in the acylation step.

Thiazole-Carboxamide Derivatives (TC-1 to TC-5)

  • Structural Similarities : These derivatives share the thiazole-carboxamide backbone but vary in substituents (e.g., 4-methoxyphenyl in TC-1).
  • Biological Activity : TC compounds modulate AMPA receptors (AMPARs), reducing current amplitude and desensitization rates. For example, TC-1 (2-(4-methoxyphenyl)thiazole-4-carboxylic acid derivative) shows strong negative allosteric modulation (NAM) effects on GluA1-3 receptors. In contrast, the target compound’s activity on AMPARs remains unstudied, suggesting divergent therapeutic targets .
  • Therapeutic Potential: Unlike Riluzole (an FDA-approved thiazole for ALS), which acts on glutamate receptors, the target compound’s neuroprotective effects are speculative without direct evidence .

T5TR1: A Simplified XIAP-BIR3 Inhibitor

  • Structural Novelty: T5TR1 incorporates a cyclopenta[d]thiazole core fused to a 5-membered carbocycle, mirroring the target compound’s thiazole-carbocycle architecture.
  • Functional Advantage: T5TR1’s synthesis requires only 6 steps, offering a streamlined route compared to analogs with 4–5 chiral centers and 10-step syntheses.
  • Target Specificity : T5TR1 inhibits the XIAP-BIR3 domain (involved in apoptosis regulation), whereas the target compound’s mechanism remains unexplored, underscoring the structural versatility of thiazole-carboxamides .

Comparative Data Table

Compound Name Substituent Biological Target Synthetic Steps Key Properties/Applications References
Target Compound 4-Methylbenzamido Unknown Undisclosed Structural scaffold for drug design
2-(4-Fluorobenzamido) Analog 4-Fluorobenzamido Unknown ~6 (estimated) Enhanced binding/metabolic stability
TC-1 (Thiazole-Carboxamide Derivative) 4-Methoxyphenyl AMPA Receptors (GluA1-3) Undisclosed NAM effects, neuroprotection
T5TR1 Peptide surrogate XIAP-BIR3 Domain 6 Apoptosis inhibition

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 262.33 g/mol
  • IUPAC Name : 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Compounds containing thiazole rings have been reported to exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

Thiazole derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Many thiazole compounds act as enzyme inhibitors. For example:

  • Xanthine Oxidase Inhibition : Some thiazole derivatives have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This is particularly relevant in treating gout and hyperuricemia.
  • Cholinesterase Inhibition : Thiazole compounds have been explored for their potential in treating Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Case Studies

  • Xanthine Oxidase Inhibitors :
    A study evaluated a series of thiazole derivatives for xanthine oxidase inhibition. Specific compounds showed IC50 values ranging from 3.6 to 9.9 µM, demonstrating moderate to potent activity compared to standard drugs like febuxostat .
  • Antioxidant Studies :
    Research has indicated that certain thiazole derivatives possess significant DPPH radical scavenging activity, suggesting their potential as antioxidant agents .
  • Cholinesterase Inhibition :
    A range of thiazole derivatives was tested for AChE and BChE inhibitory effects. Some compounds exhibited IC50 values comparable to established drugs used in Alzheimer's treatment, indicating their potential therapeutic applications .

Data Table

Biological ActivityCompound ExampleIC50 Value (µM)Reference
Xanthine Oxidase Inhibition2-(substituted benzylamino)-thiazole3.6 - 9.9
Antioxidant ActivityVarious ThiazolesVaries
Cholinesterase InhibitionSelected ThiazolesComparable to Rivastigmine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.